molecular formula C12H11ClFN3O B2983143 2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide CAS No. 1355787-26-6

2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide

Cat. No.: B2983143
CAS No.: 1355787-26-6
M. Wt: 267.69
InChI Key: IJLOQMFPKBXADK-UHFFFAOYSA-N
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Description

2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide is a synthetic organic compound with the molecular formula C12H11ClFN3O It is characterized by the presence of a chloro-fluorophenyl group, a cyano group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chloro-fluorophenyl intermediate, which is then reacted with a cyano group donor under controlled conditions. The final step involves the introduction of the cyclopropylacetamide moiety through a coupling reaction. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and real-time monitoring of reaction parameters are employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chloro-N-cyano-4-fluoroanilino)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c13-10-5-9(3-4-11(10)14)17(7-15)6-12(18)16-8-1-2-8/h3-5,8H,1-2,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLOQMFPKBXADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(C#N)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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